Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18633829
InChI: InChI=1S/C26H23NO6/c1-30-25(28)22(12-16-10-11-23-24(13-16)33-15-32-23)27-26(29)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14-15H2,1H3,(H,27,29)/t22-/m0/s1
SMILES:
Molecular Formula: C26H23NO6
Molecular Weight: 445.5 g/mol

Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate

CAS No.:

Cat. No.: VC18633829

Molecular Formula: C26H23NO6

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate -

Specification

Molecular Formula C26H23NO6
Molecular Weight 445.5 g/mol
IUPAC Name methyl (2S)-3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C26H23NO6/c1-30-25(28)22(12-16-10-11-23-24(13-16)33-15-32-23)27-26(29)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14-15H2,1H3,(H,27,29)/t22-/m0/s1
Standard InChI Key ULFJQVGVPDVPTH-QFIPXVFZSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES COC(=O)C(CC1=CC2=C(C=C1)OCO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name, methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,dioxol-5-yl)propanoate, delineates its structure with precision . The molecule comprises three distinct regions:

  • Fmoc Group: The 9-fluorenylmethoxycarbonyl moiety at the N-terminus provides UV-sensitive protection for the amine, enabling selective deprotection under basic conditions.

  • Central Amino Acid Backbone: The (S)-configured α-carbon is esterified to a methyl group, enhancing solubility in organic solvents during solid-phase peptide synthesis (SPPS).

  • Benzo[d] dioxol-5-yl Side Chain: This substituent, derived from piperonyl (3,4-methylenedioxybenzyl), introduces aromaticity and potential hydrogen-bonding interactions .

The SMILES notation COC(=O)[C@H](CC1=C\C=C2\OCO\C2=C\1)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21 codifies the stereochemistry and connectivity, highlighting the fused bicyclic fluorenyl system and the methylenedioxy ring .

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
CAS Registry Number2741218-41-5
Molecular FormulaC26H23NO6\text{C}_{26}\text{H}_{23}\text{NO}_6
Molecular Weight445.47 g/mol
Purity95%
MDL NumberMFCD32876484
Boiling PointNot reported
LogP (Predicted)~3.5 (estimated via analogs)

Synthesis and Manufacturing

Critical Reaction Parameters

  • Solvent Systems: Dichloromethane (DCM) and dimethylformamide (DMF) are likely employed for their compatibility with Fmoc chemistry .

  • Temperature Control: Reactions are conducted at 0–25°C to prevent epimerization at the chiral center.

  • Purification: Column chromatography using ethyl acetate/hexane gradients or preparative HPLC ensures ≥95% purity .

Physicochemical and Spectroscopic Profile

Solubility and Stability

  • Solubility: The methyl ester enhances lipophilicity, rendering the compound soluble in DCM, DMF, and THF, but poorly soluble in water .

  • Stability: The Fmoc group is stable under acidic conditions but cleaved by piperidine or DBU (1,8-diazabicycloundec-7-ene) in DMF, a trait leveraged in SPPS .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1720 cm1^{-1} (ester and carbamate) and ν(N-H)\nu(\text{N-H}) at ~3350 cm1^{-1}.

  • NMR (DMSO-d6_6):

    • 1^1H NMR: Aromatic protons of the fluorenyl (δ 7.2–7.8 ppm) and piperonyl (δ 6.8–7.0 ppm) moieties, with diastereotopic methylenedioxy protons at δ 5.96 ppm .

    • 13^{13}C NMR: Carbonyl carbons (ester: δ ~170 ppm; carbamate: δ ~155 ppm) and quaternary carbons in the fused rings.

Applications in Chemical Research

Peptide Synthesis

As an Fmoc-protected amino acid ester, this compound is integral to SPPS:

  • Chain Elongation: Incorporated at desired positions via coupling agents like HBTU or PyBOP.

  • Orthogonal Deprotection: The Fmoc group is removed with 20% piperidine/DMF, leaving other protecting groups (e.g., Boc, Trt) intact .

Medicinal Chemistry

The piperonyl group may enhance bioavailability by modulating lipophilicity and engaging in ππ\pi-\pi interactions with target proteins. Analogous structures are explored in kinase inhibitors and GPCR modulators .

Future Directions and Research Opportunities

Expanding Synthetic Utility

  • Unnatural Peptide Design: Incorporate this residue into antimicrobial peptides (AMPs) to exploit the piperonyl group’s membrane-interaction potential.

  • Bioconjugation: Utilize the methyl ester as a handle for post-synthetic modifications, such as hydrazide ligation.

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